molecular formula C16H18N2O3S B5876035 3-(3,4-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide

3-(3,4-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide

Cat. No. B5876035
M. Wt: 318.4 g/mol
InChI Key: GZBOCGWQVHNWNY-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTA and has been the subject of several studies to understand its properties and potential uses.

Mechanism of Action

The exact mechanism of action of DMTA is not fully understood. However, it has been suggested that DMTA may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also disrupt the cell membrane of certain plant pathogens, leading to their death.
Biochemical and Physiological Effects:
DMTA has been found to have various biochemical and physiological effects. In animal studies, DMTA has been found to reduce inflammation and inhibit the growth of cancer cells. It has also been found to have a low toxicity profile.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMTA in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have toxic effects. However, one of the limitations of using DMTA is its limited solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are several potential future directions for research on DMTA. One area of research could be to further understand the mechanism of action of DMTA and its potential applications in medicine. Another area of research could be to investigate the potential use of DMTA as a pesticide in agriculture. Additionally, research could be conducted to explore the use of DMTA as a precursor for the synthesis of new materials.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with 4,5-dimethyl-2-thiocyanato-1,3-thiazole in the presence of a base. The resulting intermediate is then treated with acryloyl chloride to obtain the final product.

Scientific Research Applications

DMTA has been found to have potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DMTA has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
In agriculture, DMTA has been studied as a potential pesticide due to its ability to inhibit the growth of certain plant pathogens. It has also been studied for its antifungal properties.
In materials science, DMTA has been studied as a potential precursor for the synthesis of new materials such as polymers and nanoparticles.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-11(2)22-16(17-10)18-15(19)8-6-12-5-7-13(20-3)14(9-12)21-4/h5-9H,1-4H3,(H,17,18,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBOCGWQVHNWNY-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide

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